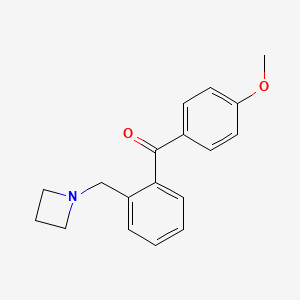

2-Azetidinometil-4'-metoxibencofenona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Azetidinomethyl-4'-methoxybenzophenone is a derivative of azetidinone, which is a four-membered nitrogen-containing ring (beta-lactam). The methoxy group attached to the benzophenone moiety suggests potential for varied chemical properties and biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for their structural and biological properties.

Synthesis Analysis

The synthesis of related azetidinone derivatives has been reported, such as the 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, which were synthesized in both trans and cis isomers . Another study involved the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones, which demonstrated potent antiproliferative properties . These syntheses typically involve multi-step reactions, starting from precursor compounds and often require specific conditions to achieve the desired isomer or to protect reactive groups during the synthesis.

Molecular Structure Analysis

X-ray crystallography has been used to determine the solid-state structure of synthesized azetidinone derivatives . The molecular modeling of phenolic bis-azobenzene derivatives, which share some structural features with azetidinone derivatives, has been carried out using DFT geometry optimization, indicating a planar structure . These studies help in understanding the conformation and spatial arrangement of the atoms within the molecule, which is crucial for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of azetidinone derivatives can be complex due to the strained ring system and the presence of various substituents. For instance, photochemical synthesis has been used to create related compounds, such as 2-methoxyxanthone, from p-methoxyphenyl salicylate . The reactivity of these compounds can also be influenced by the presence of electron-donating or withdrawing groups, which can affect the stability and the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. For example, the presence of methoxy groups can increase the lipophilicity of the molecule, potentially affecting its solubility and absorption characteristics . The HOMO-LUMO energy gap and other chemical reactivity descriptors calculated for bis-azobenzene derivatives provide insight into the electronic properties and stability of these compounds . Additionally, the antioxidant activity of methoxy derivatives has been screened, indicating that substituents on the azetidinone ring can significantly impact biological activity .

Aplicaciones Científicas De Investigación

Aplicaciones Antihiperuricémicas

Si bien no es el compuesto exacto, se ha informado que un compuesto benzofenónico relacionado, el ácido 2-hidroxi-4-metoxibencofenona-5-sulfónico (HMS), tiene efectos antihiperuricémicos . Esto sugiere que la 2-Azetidinometil-4'-metoxibencofenona podría investigarse potencialmente para aplicaciones similares.

Absorción UV

Las moléculas tipo benzofenona, incluida la this compound, son conocidas por su significativa absorción de radiación ultravioleta (UV) . Esto las hace útiles en el desarrollo de protectores solares y otros productos diseñados para proteger contra la exposición a los rayos UV.

Química Verde

Se estableció un método eficiente para la síntesis verde de un compuesto relacionado, la 4-metoxibencofenona, utilizando ácido benzoico como agente de acilación . Esto sugiere que la this compound podría sintetizarse potencialmente utilizando métodos de química verde similares.

Investigación Ambiental

Dadas sus posibles aplicaciones en química verde , la this compound también podría ser de interés en la investigación ambiental, particularmente en estudios que buscan métodos sostenibles de síntesis química.

Mecanismo De Acción

Target of Action

It’s known that 4-methoxybenzophenone and its analogues have shown diverse plant growth-regulating actions .

Mode of Action

4-methoxybenzophenone and its analogues have been observed to inhibit shoot and root growth, induce chlorosis, and disturb phototropism or geotropism . It’s also used as a photo polymerization catalyst .

Biochemical Pathways

Based on the known effects of 4-methoxybenzophenone and its analogues, it can be inferred that the compound may influence pathways related to plant growth and development .

Result of Action

4-methoxybenzophenone and its analogues have been observed to regulate plant growth .

Propiedades

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-16-9-7-14(8-10-16)18(20)17-6-3-2-5-15(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSXOCGTYRWJJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643691 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898754-41-1 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.